(E)-1-N'-[2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione
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Overview
Description
Ranitidine Bismuth Citrate is a member of the class of histamine H2-receptor antagonists with antacid activity. Ranitidine is a competitive and reversible inhibitor of the action of histamine, released by enterochromaffin-like (ECL) cells, at the histamine H2-receptors on parietal cells in the stomach, thereby inhibiting the normal and meal-stimulated secretion of stomach acid. In addition, other substances that promote acid secretion have a reduced effect on parietal cells when the H2 receptors are blocked.
Scientific Research Applications
1. Application in Synthesis of Fluorescent Compounds
A study by Boobalan et al. (2012) involved the synthesis of a highly water-soluble and fluorescent compound using a derivative similar to the specified chemical. This compound was characterized by various NMR, mass, and IR techniques, highlighting its potential in applications requiring high fluorescence and solubility in water and other polar solvents (Boobalan, Imran, & Nagarajan, 2012).
2. Role in Spectrophotometric Analysis
F. Jasim and M. Al-Hamdany (2006) demonstrated the use of a similar compound in spectrophotometric analysis. Specifically, they explored its role in forming an ion-pair association complex for the micro determination of gold, indicating its potential in precise analytical applications (Jasim & Al-Hamdany, 2006).
3. Utility in Organic Synthesis
The compound's utility in organic synthesis is evident in studies focusing on its derivatives. For instance, Wade et al. (2009) discussed the synthesis of derivatives through nitroaldol reactions and Diels-Alder reactions, providing insight into its versatility in organic synthetic processes (Wade, Murray, Pipic, Arbaugh, & Jeyarajasingam, 2009).
4. Involvement in Complex Chemical Reactions
The compound and its related derivatives have been used in complex chemical reactions. For example, Mironov et al. (2016) utilized a related compound in reactions with dienophiles, showcasing the compound's potential in facilitating diverse chemical transformations (Mironov, Bagryanskaya, & Shults, 2016).
properties
CAS RN |
128345-62-0 |
---|---|
Product Name |
(E)-1-N'-[2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione |
Molecular Formula |
C19H27BiN4O10S |
Molecular Weight |
712.5 g/mol |
IUPAC Name |
(E)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione |
InChI |
InChI=1S/C13H22N4O3S.C6H8O7.Bi/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10;/h4-5,9,14-15H,6-8,10H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;;+3/p-3/b13-9+;; |
InChI Key |
XAUTYMZTJWXZHZ-IGUOPLJTSA-K |
Isomeric SMILES |
CN/C(=C\[N+](=O)[O-])/NCCSCC1=CC=C(O1)CN(C)C.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Bi+3] |
SMILES |
CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.C1C(=O)O[Bi]2OC(=O)CC1(C(=O)O2)O |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Bi+3] |
synonyms |
Azanplus GR 122311X GR-122311X GR122311X Pylorid Raniberl ranitidine bismuth citrate Tritec |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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